molecular formula C6H15N B1604902 Ethyl isobutyl amine CAS No. 13205-60-2

Ethyl isobutyl amine

Cat. No. B1604902
CAS RN: 13205-60-2
M. Wt: 101.19 g/mol
InChI Key: FNLUJDLKYOWMMF-UHFFFAOYSA-N
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Description

Ethyl isobutyl amine (EIBA) is an organic compound and an amine that is used in a variety of laboratory and industrial applications. It is a clear, colorless liquid with a faint, sweet odor. It is miscible in water and is highly soluble in alcohols and other organic solvents. EIBA is a widely used compound in organic synthesis, pharmaceuticals, and petrochemicals. It is also used in the production of detergents, dyes, and other industrial products.

Scientific Research Applications

Synthesis of Complex Compounds

Ethyl isobutyl amine is used in synthesizing complex chemical compounds. For instance, it's involved in the preparation of key intermediates like N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, significant in developing antibiotics for pathogens of veterinary importance (Fleck et al., 2003).

Identification of Aliphatic Amines

This compound plays a role in the identification of other amines. Ethyl Sulfone-bis-Acetate, reacting with various amines including isobutyl, has been utilized for this purpose (Alden, 1934).

Extraction Processes

In research involving the extraction of organic acids from aqueous solutions, this compound has been studied. For example, its role in the extraction of citric acid using mixtures like methyl isobutyl ketone has been investigated (Inci & Uslu, 2005).

Synthesis of Polymerizable Tertiary Amines

This compound is significant in the synthesis of tertiary amine-structured compounds, which are crucial in various chemical processes (Sun et al., 2021).

Understanding Wine Biochemistry

Its derivatives, such as N-isobutyl acetamides, have been found in wine extracts, providing insights into the biochemical processes in wine fermentation (Stackler & Ough, 1979).

Plant Physiology Studies

In plant physiology, the effects of organic amines, including derivatives of this compound, on ethylene production and vacuole transport in tomato pericarp have been explored (Saftner, 1989).

Viscosity Behavior Analysis

The study of viscosity in solutions of amines, including isobutyl and ethyl amines, contributes to understanding the interaction of amines with water at a molecular level (Patel et al., 1973).

Development of Chiral Drug Intermediates

It plays a role in the synthesis of pharmacologically active amines, aiding in the development of drugs like Atorvastatin (Park et al., 2008).

Air Quality Research

This compound is significant in methods for determining aliphatic and aromatic amines in air samples, relevant for environmental and health studies (Akyüz, 2007; Akyüz, 2008).

Electrochemical Studies

In electrochemistry, it's important for studying the oxidation of primary amines in ionic liquid media, contributing to advancements in electrochemical technologies (Ghilane et al., 2010).

Mechanism of Action

Target of Action

Ethyl isobutyl amine is a derivative of isobutylamine . The primary targets of isobutylamine are the Trace Amine-Associated Receptors (TAARs) . These receptors are involved in various physiological functions, including neurological and immunological responses .

Mode of Action

It is presumed that it interacts with the olfactory system of insects, consisting of odorant receptors (ors) that need a common co-receptor (orco), and of ionotropic receptors (ir) . This interaction leads to the insect’s inability to recognize its host’s cues .

Biochemical Pathways

It is known that isobutylamine, a related compound, is the decarboxylated form of the amino acid valine, and the product of the metabolism thereof by the enzyme valine decarboxylase . This suggests that this compound may also be involved in similar metabolic pathways.

Pharmacokinetics

It is known that volatile amines, such as isobutylamine, are commonly used in pharmaceutical intermediates to accelerate reaction kinetics and minimize undesired side reactions . This suggests that this compound may have similar properties.

Result of Action

Based on its presumed interaction with the olfactory system of insects, it can be inferred that it disrupts the insect’s ability to recognize its host’s cues, thereby acting as a repellent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the chemical sector, oxygenated volatile organic compounds (VOCs) such as this compound can be affected by environmental conditions

properties

IUPAC Name

N-ethyl-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-4-7-5-6(2)3/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLUJDLKYOWMMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333813
Record name Ethyl isobutyl amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13205-60-2
Record name Ethyl isobutyl amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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